![molecular formula C12H20N2O3 B13969382 2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Acetyl-2,8-diazaspiro[45]decan-2-yl)acetic acid is a chemical compound with the molecular formula C12H20N2O3 It is characterized by a spirocyclic structure, which includes a diazaspirodecane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the acetyl and acetic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the diazaspirodecane core. Subsequent acetylation and carboxylation steps are carried out to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor in specific biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
- 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
Uniqueness
2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of both acetyl and acetic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H20N2O3 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
2-(8-acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid |
InChI |
InChI=1S/C12H20N2O3/c1-10(15)14-6-3-12(4-7-14)2-5-13(9-12)8-11(16)17/h2-9H2,1H3,(H,16,17) |
Clave InChI |
OHRALUBSPJFTKK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2(CC1)CCN(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



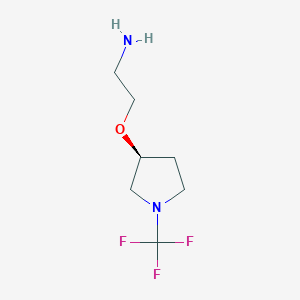
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)

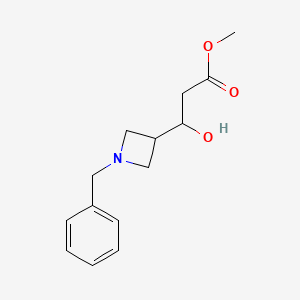
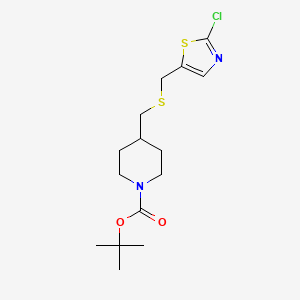
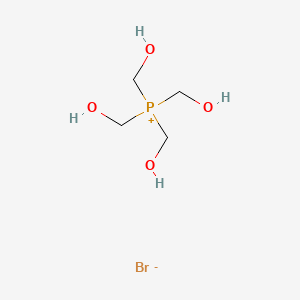

![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)


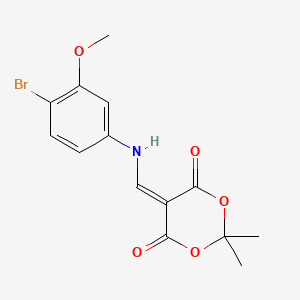

![2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide](/img/structure/B13969375.png)
